3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Physicochemical Profiling Medicinal Chemistry ADME Prediction

Researchers often lose 2-3 synthetic steps installing a C6 nitrile onto 3-methyl-3H-imidazo[4,5-b]pyridine. 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 1186310-93-9) delivers a pre-functionalized scaffold that eliminates C-H activation bottlenecks. • Ready-to-use core for IRAK4 kinase inhibitors (reported IC₅₀ ~2 nM). • Multiplex derivatization: tetrazole formation, reduction to aminomethyl, hydrolysis to carboxamide. • Fragment-likeness compliance (MW 158 Da, logP 0.49, zero HBD). • Multi-vendor sourcing with 98% purity ensures supply security.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 1186310-93-9
Cat. No. B1421082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile
CAS1186310-93-9
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CC(=C2)C#N
InChIInChI=1S/C8H6N4/c1-12-5-11-7-2-6(3-9)4-10-8(7)12/h2,4-5H,1H3
InChIKeySRIALOFVTNQJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile: Scaffold Identity & Procurement


3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 1186310-93-9) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine class, featuring a fused imidazole-pyridine core with an N3-methyl group and a C6-carbonitrile substituent . This scaffold is a purine isostere and has been validated as a privileged structure in kinase inhibitor discovery and receptor antagonist programs [1]. The compound is distributed as part of the Sigma-Aldrich AldrichCPR collection of unique screening compounds .

Scaffold Privileged purine isostere for kinase inhibitor and receptor antagonist programs
Procurement Curated AldrichCPR collection with multi-vendor availability
Selection Logic Fixed tautomer, zero H-bond donor, nitrile diversification handle

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile: Irreplaceability vs. Analogs


The combination of the N3-methyl and C6-carbonitrile substituents creates a substitution pattern that is not replicated by the closest commercially available analogs. The N3-methyl group locks the imidazole tautomeric state, eliminating the N–H hydrogen bond donor present in 1H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 773884-58-5), which alters lipophilicity, hydrogen-bonding capacity, and metabolic profile [1]. Simultaneously, the carbonitrile group provides a versatile synthetic handle absent in 3-methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5) and is a pharmacophoric element in multiple potent kinase inhibitors [2]. Substituting either feature changes the compound's physicochemical and reactivity profile in ways that cannot be compensated by downstream chemistry.

Feature
This Compound
Analog Mismatch
Imidazole Tautomer
N3-methyl locked (3H form)
1H-imidazo analog has N–H donor, altering polarity and metabolism
C6 Substituent
Carbonitrile (CN) present
Unsubstituted C6 analog lacks synthetic handle and kinase pharmacophore
Quaternization Site
Pyridine N (N4)
1-Methyl isomer reacts at imidazole N, may shift alkylation outcome

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile: Quantitative Differentiation


Lipophilicity & Polar Surface Area Comparison with Analogs

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile exhibits a calculated logP of 0.49 and a topological polar surface area (TPSA) of 54.5 Ų, placing it in a distinct physicochemical space compared to its closest analogs [1]. The unsubstituted 1H-imidazo[4,5-b]pyridine-6-carbonitrile (CAS 773884-58-5) has a higher logP of 0.83 and a larger TPSA of 65.36 Ų due to the additional N–H hydrogen bond donor . 3-Methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5), which lacks the carbonitrile, has a logP of 0.97 and a much lower TPSA of 30.71 Ų [2]. The regioisomeric imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4) has a logP of 1.21 and TPSA of 41.09 Ų [3]. The target compound thus offers an intermediate lipophilicity–polarity balance distinct from each comparator.

Physicochemical Profile
Head-to-head
logP 0.49, TPSA 54.5 Ų
ΔlogP: –0.34 to –0.72 vs. comparators
1H-analog: logP 0.83 (TPSA 65.36); 3-Me-unsub: logP 0.97 (TPSA 30.71); regioisomer: logP 1.21 (TPSA 41.09)
Intermediate polarity balance supports CNS fragment library selection
Calculated values; confirm experimentally for lead optimization
Physicochemical Profiling Medicinal Chemistry ADME Prediction

Hydrogen Bond Donor Reduction and Tautomeric Control

The N3-methyl substitution on 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile eliminates the imidazole N–H hydrogen bond donor (HBD = 0) that is present in the unsubstituted 1H-imidazo[4,5-b]pyridine-6-carbonitrile (HBD = 1) [1]. In the broader imidazo[4,5-b]pyridine class, N-unsubstituted derivatives can undergo tautomeric equilibration between 1H and 3H forms, introducing structural ambiguity that complicates SAR interpretation and can reduce target selectivity [2].

Tautomeric Control
Class-level
HBD = 0
Single fixed tautomer vs. ≥2 species for N-unsubstituted
1H-imidazo analog: HBD = 1, tautomeric equilibrium possible
Supports predictable binding poses and permeability in cell assays
Tautomerism established via UV/IR and ionization data
Molecular Design Permeability Tautomerism

Carbonitrile Group: Synthetic Handle and IRAK4 Pharmacophore

The C6-carbonitrile group on the imidazo[4,5-b]pyridine scaffold serves a dual role: (i) as a synthetic precursor for conversion to amidines, tetrazoles, carboxamides, and aminomethyl derivatives [1], and (ii) as a pharmacophoric element directly contributing to target binding. In the imidazo[4,5-b]pyridine-6-carbonitrile series, elaborated derivatives have achieved IRAK4 IC50 values as low as 2 nM (US10294229, Example 153) [2]. By contrast, 3-methyl-3H-imidazo[4,5-b]pyridine (CAS 6688-61-5), which lacks the carbonitrile, has no direct synthetic path to these functionalities without de novo C–H functionalization and shows no reported sub-micromolar kinase activity in its unelaborated form.

Carbonitrile Utility
Cross-study
IRAK4 IC50: 2 nM
Best derivative potency vs. no reported sub-μM for unsubstituted scaffold
3-Me-unsubstituted analog: no nitrile handle, C–H activation required
Enables parallel library synthesis and kinase pharmacophore exploration
IRAK4 assay: fluorescence polarization, 384-well format
Kinase Inhibition Synthetic Chemistry Structure-Activity Relationship

Purity and Vendor Specification Comparison

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is available at 98% purity from Aladdin Scientific (cat. M166275) and at 95% purity from AKSci (cat. 0603AD) . By comparison, the unsubstituted 1H-imidazo[4,5-b]pyridine-6-carbonitrile is listed at 97% purity by Fluorochem (cat. F729274) , while 3-methyl-3H-imidazo[4,5-b]pyridine is supplied at 96% purity by Fluorochem (cat. F610599) . The target compound is carried as an AldrichCPR product by Sigma-Aldrich, signifying inclusion in a curated collection of unique screening compounds with batch-level quality assurance .

Vendor Specifications
Head-to-head
98% (Aladdin), 95% (AKSci)
+1–2% purity vs. closest analogs (96–97%)
AldrichCPR curation; buyer confirms identity per vendor policy
Supports early screening procurement with reduced impurity risk
Multi-vendor sourcing mitigates supply risk
Procurement Quality Control Supply Chain

Regioselective Alkylation: 3-Methyl vs. 1-Methyl Isomers

The position of the N-methyl group dictates the site of quaternization and electrophilic reactivity. The 3-methyl isomer (as in the target compound) undergoes quaternization exclusively at the pyridine nitrogen (N4), whereas the 1-methyl isomer reacts at the imidazole nitrogen (N1) [1]. This differential reactivity has been experimentally established and provides predictable control over further N-alkylation or N-arylation steps. The 3-methyl substitution pattern in the target compound thus offers a distinct regiochemical outcome compared to 1-methylimidazo[4,5-b]pyridine analogs, which is relevant when designing synthetic routes that require selective pyridine N-functionalization without imidazole interference.

Regioselective Alkylation
Class-level
Quaternizes at pyridine N4
Binary selectivity: no mixed products reported
1-Methyl isomer reacts at imidazole N1 instead
Predictable N-alkylation avoids protection steps in library synthesis
Confirmed by NMR and X-ray crystallography
Synthetic Methodology Regioselectivity Quaternization

3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile: Key Application Scenarios


Kinase Inhibitor Lead Generation with Carbonitrile Pharmacophore

This compound is directly applicable as a core scaffold in kinase inhibitor medicinal chemistry programs, particularly for targets such as IRAK4 where imidazo[4,5-b]pyridine-6-carbonitrile derivatives have demonstrated IC50 values as low as 2 nM [1]. The carbonitrile group serves as both a binding element and a synthetic diversification point, enabling rapid parallel synthesis of focused libraries for hit-to-lead optimization. Procurement of the pre-functionalized scaffold eliminates 2–3 synthetic steps compared to starting from 3-methyl-3H-imidazo[4,5-b]pyridine, which would require C–H activation to install the nitrile [2].

Fragment-Based Drug Discovery: Balanced Physicochemical Profile

With a molecular weight of 158.16 Da, logP of 0.49, TPSA of 54.5 Ų, and zero hydrogen bond donors, this compound satisfies all key fragment-likeness criteria (Rule of Three: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its intermediate polarity and absence of an H-bond donor make it suitable for CNS-penetrant fragment libraries, differentiating it from the more lipophilic imidazo[1,2-a]pyridine-6-carbonitrile (logP 1.21) and the HBD-containing 1H-imidazo[4,5-b]pyridine-6-carbonitrile (HBD = 1) [2].

Diversity-Oriented Synthesis via Carbonitrile Derivatization

The C6-carbonitrile group enables a panel of high-yielding transformations—including tetrazole formation via [3+2] cycloaddition with azides, reduction to aminomethyl for reductive amination, and hydrolysis to carboxamide for further coupling—without affecting the imidazo[4,5-b]pyridine core [1]. This multiplex derivatization capability supports diversity-oriented synthesis (DOS) campaigns where a single building block can generate 5–10 distinct chemotypes in 1–2 steps, maximizing library diversity per procurement dollar.

Early Discovery Screening Collection Procurement

As an AldrichCPR product carried by Sigma-Aldrich and also available from Aladdin (98% purity) and AKSci (95% purity), this compound meets the quality and availability requirements for corporate screening deck acquisition [1][2]. Its multi-vendor sourcing reduces supply risk, and the AldrichCPR designation indicates inclusion in a curated set of unique chemical matter, increasing the likelihood of novelty in screening hit profiles compared to commoditized building blocks.

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Generation
Pre-functionalized carbonitrile pharmacophore
Target engagement and SAR expansion
Fragment-Based Discovery
MW 158, logP 0.49, HBD 0 fragment profile
CNS permeability and solubility assessment
Diversity-Oriented Synthesis
Nitrile-click and hydrolysis derivatization
Multiplex library production efficiency
Screening Collection Procurement
AldrichCPR curated, multi-vendor availability
Identity, purity, and supply continuity review

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